3-(3-chloro-4-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide
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Description
3-(3-chloro-4-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide is a useful research compound. Its molecular formula is C17H20ClFN4O3S2 and its molecular weight is 446.94. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Research
3-(3-Chloro-4-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide and its analogs have been extensively studied for their pharmacological properties. For instance, compounds with similar structures have been evaluated for their activity against phosphoinositide 3-kinases (PI3K) and mammalian target of rapamycin (mTOR), key enzymes involved in cell growth and survival. This suggests potential applications in cancer treatment and other diseases involving these pathways (Stec et al., 2011).
Antimicrobial and Antifungal Research
Some derivatives of this compound have been synthesized and tested for their antimicrobial and antifungal properties. For instance, studies have identified certain sulfonamide thiazole derivatives that exhibit significant anticonvulsive effects and antimicrobial activities, potentially useful in treating infections and other related conditions (Farag et al., 2012); (Vinaya et al., 2009).
Neuropharmacological Research
Compounds structurally similar to this compound have been explored for neuropharmacological applications. These studies focus on the potential of these compounds in treating neurological conditions, possibly by interacting with various neurotransmitter systems (Kalinowska‐Tłuścik et al., 2018).
Cancer Research
Several studies have synthesized analogs of this compound and evaluated their potential as anticancer agents. These studies often focus on various molecular targets and pathways implicated in cancer development and progression (Rehman et al., 2018).
Metabolic Stability Research
Some research has focused on improving the metabolic stability of compounds structurally related to this compound. This is crucial for developing more effective pharmaceutical agents with better pharmacokinetic profiles (Stec et al., 2011).
Properties
IUPAC Name |
3-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClFN4O3S2/c18-14-11-13(1-2-15(14)19)28(25,26)21-6-3-16(24)22-12-4-8-23(9-5-12)17-20-7-10-27-17/h1-2,7,10-12,21H,3-6,8-9H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIDDMIHZGWXON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.